molecular formula C22H18N2O4S B14945378 1-(4-Methoxy-benzoyl)-3-(2-methoxy-dibenzofuran-3-yl)-thiourea

1-(4-Methoxy-benzoyl)-3-(2-methoxy-dibenzofuran-3-yl)-thiourea

Cat. No.: B14945378
M. Wt: 406.5 g/mol
InChI Key: BTMJIVPDVJHBGD-UHFFFAOYSA-N
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Description

1-(4-Methoxy-benzoyl)-3-(2-methoxy-dibenzofuran-3-yl)-thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, is characterized by the presence of a methoxy-benzoyl group and a methoxy-dibenzofuran group attached to a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methoxy-benzoyl)-3-(2-methoxy-dibenzofuran-3-yl)-thiourea can be synthesized through a multi-step reaction process. One common method involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 2-methoxy-dibenzofuran-3-amine in the presence of a base such as triethylamine to form the desired thiourea compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxy-benzoyl)-3-(2-methoxy-dibenzofuran-3-yl)-thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Compounds with different functional groups replacing the methoxy groups.

Scientific Research Applications

1-(4-Methoxy-benzoyl)-3-(2-methoxy-dibenzofuran-3-yl)-thiourea has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

    Material Science: The compound is explored for its use in the development of novel materials with unique properties, such as enhanced conductivity or stability.

    Agriculture: It is studied for its potential as a pesticide or herbicide due to its ability to interfere with specific biochemical pathways in pests or weeds.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-benzoyl)-3-(2-methoxy-dibenzofuran-3-yl)-thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes. It may also interact with DNA or RNA, affecting gene expression and protein synthesis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Methoxy-benzoyl)-3-(2-methoxy-dibenzofuran-3-yl)-thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Methoxy-benzoyl)-3-phenyl-thiourea: This compound has a phenyl group instead of the methoxy-dibenzofuran group, leading to different chemical and biological properties.

    1-(4-Methoxy-benzoyl)-3-(2-chloro-dibenzofuran-3-yl)-thiourea: The presence of a chloro group instead of a methoxy group can result in different reactivity and applications.

    1-(4-Methoxy-benzoyl)-3-(2-hydroxy-dibenzofuran-3-yl)-thiourea: The hydroxy group can enhance the compound’s solubility and reactivity compared to the methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged for various applications.

Properties

Molecular Formula

C22H18N2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

4-methoxy-N-[(2-methoxydibenzofuran-3-yl)carbamothioyl]benzamide

InChI

InChI=1S/C22H18N2O4S/c1-26-14-9-7-13(8-10-14)21(25)24-22(29)23-17-12-19-16(11-20(17)27-2)15-5-3-4-6-18(15)28-19/h3-12H,1-2H3,(H2,23,24,25,29)

InChI Key

BTMJIVPDVJHBGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C3C4=CC=CC=C4OC3=C2)OC

Origin of Product

United States

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